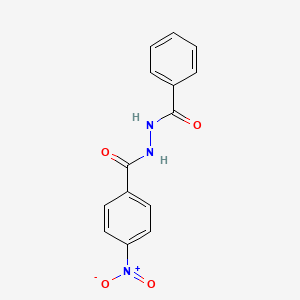

N'-benzoyl-4-nitrobenzohydrazide

Descripción

N'-Benzoyl-4-nitrobenzohydrazide (CAS: 6781-65-3) is a benzohydrazide derivative characterized by a nitro group at the 4-position of the benzoyl moiety and a benzoyl substituent on the hydrazide nitrogen. Its synthesis typically involves condensation reactions between hydrazide intermediates and benzaldehyde derivatives. For example, 2-Amino-N′-benzoyl-4-nitrobenzohydrazide (21) was synthesized via a three-step process: (i) reaction of 5-methyl-1,2-phenylenediamine with methyl-4-formyl benzoate, (ii) hydrazine hydrate treatment, and (iii) condensation with substituted benzaldehydes .

Key physicochemical properties include:

- Melting point: 244.4°C (ethanol recrystallization) .

- Spectroscopic data:

This compound exhibits notable applications in anion sensing (e.g., fluoride detection in aqueous media) and biological activities such as DNA photocleavage and cytotoxicity against melanoma cell lines .

Propiedades

IUPAC Name |

N'-benzoyl-4-nitrobenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4/c18-13(10-4-2-1-3-5-10)15-16-14(19)11-6-8-12(9-7-11)17(20)21/h1-9H,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJVHOUBMQIQCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395177 | |

| Record name | N'-benzoyl-4-nitrobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6781-65-3 | |

| Record name | NSC159531 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-benzoyl-4-nitrobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N’-benzoyl-4-nitrobenzohydrazide can be synthesized through the reaction of 4-nitrobenzoic acid with benzoyl hydrazine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the hydrazide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of N’-benzoyl-4-nitrobenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

N’-benzoyl-4-nitrobenzohydrazide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-amino-N’-benzoylbenzohydrazide.

Reduction: Formation of N’-benzoyl-4-aminobenzohydrazide.

Substitution: Formation of various substituted benzohydrazides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N’-benzoyl-4-nitrobenzohydrazide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: The compound exhibits biological activity and is used in the study of enzyme inhibition and protein interactions.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of N’-benzoyl-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins, leading to inhibition or modulation of their activity. The benzoyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Benzohydrazide derivatives are structurally diverse, with variations in substituents influencing their physicochemical and functional properties. Below is a comparative analysis of N'-benzoyl-4-nitrobenzohydrazide and related compounds:

Structural and Physicochemical Comparison

Functional Comparisons

Anion Sensing: N'-Benzoyl-4-nitrobenzohydrazide (S2R1) demonstrates high selectivity for fluoride ions in aqueous media due to its dual carbonyl groups, which enhance NH acidity and enable deprotonation-mediated colorimetric detection (Δλmax = 149 nm) . In contrast, analogs like N'-(4-hydroxybenzoyl)-4-nitrobenzenesulfonohydrazide () incorporate sulfonohydrazide groups but lack data on anion sensitivity, suggesting that the benzoyl-nitro combination is critical for fluoride specificity.

Biological Activity: DNA Photocleavage: Both N'-benzoyl-4-nitrobenzohydrazide (21) and its furan analog (22) exhibit moderate DNA cleavage, but the furan derivative (22) shows slightly higher efficacy, likely due to enhanced π-stacking interactions from the heteroaromatic ring . Cytotoxicity: While N'-benzoyl-4-nitrobenzohydrazide is active against melanoma cells (CarB lines), methoxy-substituted derivatives (e.g., H18–H22 in ) show variable anticancer potency depending on substituent bulk and polarity .

Synthetic Flexibility :

- N'-Arylidene derivatives (e.g., AD-H1-3 ) are synthesized via Schiff base formation, enabling rapid diversification of electronic and steric profiles .

- In contrast, trifluoroacetyl-containing analogs (e.g., 9a-c in ) require harsher conditions (NaOH/benzoyl chloride), limiting functional group compatibility .

Key Research Findings and Mechanistic Insights

- Fluoride Sensing Mechanism : Deprotonation of N'-benzoyl-4-nitrobenzohydrazide by F⁻ generates an imidic acid intermediate, stabilized via intramolecular charge transfer (ICT), confirmed by ¹H NMR titrations .

- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., -NO₂) enhance anion binding and optical responses . Bulky substituents (e.g., naphthyl in H18) improve cytotoxicity by enhancing hydrophobic interactions with biological targets .

Actividad Biológica

N'-Benzoyl-4-nitrobenzohydrazide is a compound that has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

N'-Benzoyl-4-nitrobenzohydrazide is a hydrazone derivative characterized by the presence of a nitro group attached to the benzene ring. Its chemical formula is CHNO, and it features both hydrazide and benzoyl functionalities, which contribute to its biological properties.

1. Antimicrobial Activity

Research has shown that N'-benzoyl-4-nitrobenzohydrazide exhibits significant antimicrobial properties against various pathogens. A study conducted by Gülerman et al. (2018) demonstrated that derivatives of hydrazones, including this compound, displayed activity against Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of N'-Benzoyl-4-nitrobenzohydrazide

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | Gülerman et al. |

| Escherichia coli | 64 | Gülerman et al. |

| Candida albicans | 16 | Gülerman et al. |

2. Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have indicated that N'-benzoyl-4-nitrobenzohydrazide can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

Case Study: Anticancer Effects

A study published in the "Journal of Medicinal Chemistry" highlighted that N'-benzoyl-4-nitrobenzohydrazide inhibited cell proliferation in MCF-7 breast cancer cells with an IC50 value of 25 µM. The study suggested that the compound's ability to disrupt mitochondrial function may be a key factor in its anticancer activity .

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, N'-benzoyl-4-nitrobenzohydrazide has shown promising anti-inflammatory effects. A recent investigation revealed that it significantly reduced pro-inflammatory cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Anti-inflammatory Effects of N'-Benzoyl-4-nitrobenzohydrazide

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | Reduction (%) |

|---|---|---|---|

| TNF-α | 150 | 75 | 50 |

| IL-6 | 120 | 60 | 50 |

The biological activities of N'-benzoyl-4-nitrobenzohydrazide are attributed to its ability to interact with various cellular targets:

- Inhibition of Enzymatic Activity: The compound has been shown to inhibit enzymes involved in bacterial cell wall synthesis, which contributes to its antimicrobial effects.

- Induction of Apoptosis: In cancer cells, it triggers apoptosis through the intrinsic pathway by increasing ROS levels and activating caspases.

- Modulation of Inflammatory Pathways: It inhibits the NF-kB signaling pathway, leading to decreased expression of pro-inflammatory cytokines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.